Phenyltoloxamine citrate

Description

Properties

IUPAC Name |

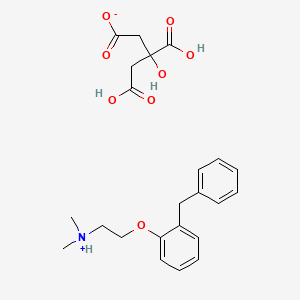

2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C6H8O7/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYHCCDMBJTROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047790 | |

| Record name | Phenyltoloxamine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176-08-5 | |

| Record name | Phenyltoloxamine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltoloxamine citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyltoloxamine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyltoloxamine dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTOLOXAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UE48MJH8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyltoloxamine Citrate: A Technical Guide to its Mechanism of Action on H1 Receptors

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phenyltoloxamine (B1222754) citrate (B86180) on histamine (B1213489) H1 receptors. Phenyltoloxamine is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its sedative and anticholinergic properties.[1] It functions as a competitive antagonist or inverse agonist at the histamine H1 receptor, effectively blocking the actions of histamine and thereby alleviating the symptoms associated with allergic reactions.[1] Due to its long history of use, some specific quantitative data for phenyltoloxamine are not as readily available in contemporary literature as for newer compounds; however, this guide synthesizes the established principles of its action and provides the experimental framework for its characterization.[2]

Core Mechanism of Action at the H1 Receptor

Phenyltoloxamine exerts its therapeutic effects by directly interacting with the histamine H1 receptor, a G-protein coupled receptor (GPCR). As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to its characteristic sedative effects through action on central H1 receptors.[2]

Competitive Antagonism and Inverse Agonism

Phenyltoloxamine acts as a competitive antagonist at the H1 receptor. This means it binds to the same site as histamine but does not activate the receptor, thereby preventing histamine from eliciting a response.[3] Virtually all H1-antihistamines are now understood to function as inverse agonists, meaning they reduce the basal, constitutive activity of the H1 receptor in the absence of histamine.

H1 Receptor Signaling Pathway

The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[3] The binding of an agonist like histamine initiates a cascade of intracellular events. Phenyltoloxamine blocks this cascade at its inception.

The key steps in the H1 receptor signaling pathway are as follows:

-

Histamine Binding and G-Protein Activation: Histamine binds to the H1 receptor, causing a conformational change that activates the associated Gq protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein.

-

Phospholipase C Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme phospholipase C (PLC).[1]

-

Second Messenger Generation: PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][3]

-

Protein Kinase C Activation: The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC).

-

Cellular Response: These signaling events lead to the downstream cellular responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.[3]

Phenyltoloxamine, by binding to the H1 receptor, prevents histamine from initiating this signaling pathway, thus mitigating the physiological effects of histamine.[1]

Quantitative Data

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |

| Phenyltoloxamine | Human Histamine H1 | Radioligand Binding | Ki | Data not available | - | - |

| Human Histamine H1 | Calcium Flux | IC50 | Data not available | - | - | |

| Diphenhydramine | Human Histamine H1 | Radioligand Binding | Ki | 9.6 - 16 | Various | [³H]Pyrilamine |

| Human Histamine H1 | Calcium Flux | IC50 | ~50 | HEK293 | - |

Experimental Protocols

The characterization of H1 receptor antagonists like phenyltoloxamine relies on standardized in vitro assays to determine binding affinity and functional potency.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of phenyltoloxamine for the human histamine H1 receptor through the competitive displacement of a radiolabeled ligand.[1][5]

1. Materials:

-

Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Buffers:

-

Lysis Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

-

Radioligand: [³H]Pyrilamine (specific activity ~20-30 Ci/mmol).

-

Test Compound: Phenyltoloxamine citrate.

-

Control: Non-specific binding control (e.g., 10 µM Mepyramine).

-

Consumables: Glass fiber filters, 96-well plates, scintillation vials, and scintillation cocktail.

2. Methodology:

-

Membrane Preparation:

-

Culture H1 receptor-expressing cells to confluency.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Binding Assay (in a 96-well plate, in triplicate):

-

Total Binding: Add assay buffer, [³H]Pyrilamine (final concentration ~1-2 nM), and cell membranes (e.g., 20-50 µg protein).

-

Non-specific Binding: Add assay buffer, [³H]Pyrilamine, a high concentration of non-specific control (e.g., 10 µM Mepyramine), and cell membranes.

-

Competitive Binding: Add assay buffer, [³H]Pyrilamine, and serial dilutions of phenyltoloxamine (e.g., 0.1 nM to 100 µM), and cell membranes.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.

-

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of phenyltoloxamine.

-

Determine the IC50 value (the concentration of phenyltoloxamine that inhibits 50% of specific [³H]Pyrilamine binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Calcium Flux Functional Assay

This protocol measures the ability of phenyltoloxamine to inhibit histamine-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).[1]

1. Materials:

-

Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Reagents: Probenecid (B1678239) (anion transport inhibitor), histamine (agonist), phenyltoloxamine.

-

Equipment: Fluorescence plate reader with an automated injection system.

2. Methodology:

-

Cell Preparation:

-

Plate H1 receptor-expressing cells in a black, clear-bottom 96-well plate and incubate overnight.

-

Load the cells with the calcium-sensitive dye in an assay buffer containing probenecid for 45-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Execution:

-

Add serial dilutions of phenyltoloxamine to the wells and pre-incubate.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Using the injector, add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.

-

Immediately record the fluorescence intensity over time.

-

3. Data Analysis:

-

Determine the peak fluorescence response for each well after histamine addition.

-

Normalize the data, expressing the response as a percentage of the control (histamine alone).

-

Plot the percentage of inhibition against the log concentration of phenyltoloxamine.

-

Determine the IC50 value (the concentration of phenyltoloxamine that causes 50% inhibition of the histamine-induced calcium response) using non-linear regression analysis.

References

Pharmacological Profile of Phenyltoloxamine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine (B1222754) citrate (B86180) is a first-generation ethanolamine (B43304) H1-antihistamine characterized by its sedative, anticholinergic, and analgesic-potentiating properties. A member of the diarylmethane class of compounds, it primarily functions as a competitive antagonist or inverse agonist at the histamine (B1213489) H1 receptor.[1] This action mitigates the effects of histamine, providing relief from allergic symptoms.[2][3] Its ability to cross the blood-brain barrier leads to central nervous system effects, most notably sedation, a hallmark of first-generation antihistamines.[1] Despite its long history of clinical use, particularly in combination products, a comprehensive public database of its quantitative pharmacological and pharmacokinetic parameters is notably sparse.[1] This guide synthesizes the available data on phenyltoloxamine citrate, outlines the standard experimental protocols for its characterization, and provides a framework for its pharmacological evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of phenyltoloxamine is the blockade of histamine H1 receptors. Like other first-generation antihistamines, it also exhibits activity at other receptor systems, contributing to its side effect profile.

Mechanism of Action at the Histamine H1 Receptor

Phenyltoloxamine competitively antagonizes histamine at H1 receptors.[3] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Phenyltoloxamine, by blocking histamine binding, inhibits this cascade.[4]

References

- 1. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenhydramine potentiates narcotic but not endogenous opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

phenyltoloxamine citrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine (B1222754) citrate (B86180) is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its sedative, analgesic, and anticholinergic properties.[1][2] It functions as a histamine (B1213489) H1 receptor antagonist, competitively inhibiting the effects of histamine.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for phenyltoloxamine citrate. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Identification

This compound is the salt of the active moiety, phenyltoloxamine, and citric acid.[4]

-

IUPAC Name: 2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid[4]

-

CAS Number: 1176-08-5[4]

-

Molecular Formula: C₂₃H₂₉NO₈[4]

-

Canonical SMILES: CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O[4]

-

InChI Key: ZZYHCCDMBJTROG-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 447.5 g/mol | [4] |

| Melting Point | 137-143 °C | [5] |

| Solubility | Soluble in DMSO, slightly soluble in methanol. | [6][7] |

| pH (1 in 100 solution) | 3.2 - 4.2 | [5] |

| Appearance | White solid | [6] |

Mechanism of Action and Signaling Pathway

As a first-generation H1 antihistamine, this compound competitively blocks the histamine H1 receptor.[3][8] This action prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses. The key steps in its mechanism of action are:

-

H1 Receptor Antagonism: Phenyltoloxamine binds to the H1 receptor, preventing the agonist activity of histamine.[8]

-

Inhibition of Phospholipase C (PLC) Pathway: The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, stimulates phospholipase C. By blocking this receptor, phenyltoloxamine inhibits the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downregulation of NF-κB Activity: The inhibition of the PLC pathway leads to a reduction in the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8] This transcription factor is crucial for the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[8]

-

Reduced Calcium Ion Concentration and Mast Cell Stabilization: The signaling cascade ultimately leads to a decrease in intracellular calcium ion concentration, which increases the stability of mast cells and reduces further histamine release.[8]

Due to its ability to cross the blood-brain barrier, this compound also exerts effects on the central nervous system, leading to sedation.[8]

Signaling Pathway Diagram

Caption: Phenyltoloxamine's mechanism of action at the H1 receptor.

Experimental Protocols

Identification and Purity Analysis by Gas Chromatography

This method is suitable for determining the presence of related compounds in this compound.

-

Instrumentation: Gas chromatograph equipped with a split injection system and a flame-ionization detector.[5]

-

Column: 0.32-mm × 25-m column coated with a 0.45-µm film of phase G27.[5]

-

Carrier Gas: Helium at a flow rate of approximately 29 cm per second.[5]

-

Temperature Program:

-

Injector and Detector Temperature: 280°C.[5]

-

Sample Preparation:

-

Dissolve approximately 400 mg of this compound in 50 mL of water in a separatory funnel.[5]

-

Add 5 mL of ammonium (B1175870) hydroxide (B78521) and extract with three 10-mL portions of methylene (B1212753) chloride.[5]

-

Combine the extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.[5]

-

Dissolve the residue in 20 mL of methylene chloride.[5]

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of phenyltoloxamine.

-

Instrumentation: HPLC system with a UV detector.[9]

-

Column: C8, 5 µm particle size, 4.6 x 250 mm.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized based on the specific formulation.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 20 µL.[9]

-

Column Temperature: 35 °C.[9]

-

UV Detection: 220 nm.[9]

-

Standard Preparation: Accurately weigh and dissolve this compound Reference Standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.[9]

In-vivo Assessment of Antihistaminic Activity: Ovalbumin-Induced Allergic Rhinitis in Mice

This model is used to evaluate the efficacy of phenyltoloxamine in reducing allergic symptoms.[10]

-

Sensitization: Sensitize BALB/c mice with intraperitoneal injections of ovalbumin (OVA) and alum on days 0, 7, and 14.[10]

-

Treatment: Administer phenyltoloxamine or a vehicle control (e.g., orally) from day 21 to 27.[10]

-

Challenge: Intranasally challenge the mice with an OVA solution from day 21 to 27.[10]

-

Analysis:

-

Observe and count sneezing and nasal rubbing events for 15-20 minutes post-challenge on day 27.[10]

-

On day 28, euthanize the mice and collect nasal lavage fluid for cell counts (eosinophils) and cytokine analysis (e.g., IL-4, IL-5).[10]

-

Collect blood for serum analysis of OVA-specific IgE.[10]

-

Collect nasal tissue for histopathological analysis of eosinophil infiltration.[10]

-

Experimental Workflow Diagram

Caption: Workflow for the ovalbumin-induced allergic rhinitis model.

Conclusion

This compound remains a relevant compound for research and development in the field of antihistamines and combination analgesic products. This guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized methodologies for its analysis and evaluation. A thorough understanding of these technical aspects is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound.

References

- 1. Phenyltoloxamine [bionity.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Articles [globalrx.com]

- 4. This compound | C23H29NO8 | CID 298107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. This compound CAS#: 1176-08-5 [m.chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Advent of a First-Generation Antihistamine: A Technical History of Phenyltoloxamine

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism, and Historical Development of Phenyltoloxamine (B1222754)

Abstract

Phenyltoloxamine, a first-generation antihistamine of the ethanolamine (B43304) class, emerged in the mid-20th century as a therapeutic agent for allergic conditions. This technical whitepaper provides a comprehensive overview of the discovery, history, and pharmacological profile of phenyltoloxamine. While specific quantitative data on its H1 receptor binding affinity remains elusive in modern literature, this document consolidates historical data, plausible synthetic pathways, and key clinical findings. Detailed experimental protocols for relevant assays are provided, alongside visualizations of signaling pathways and experimental workflows to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The development of antihistamines in the 1940s and 1950s marked a significant milestone in the symptomatic treatment of allergic diseases. Phenyltoloxamine, chemically known as N,N-dimethyl-2-(α-phenyl-o-tolyloxy)ethylamine, was part of this first wave of H1 receptor antagonists. Initially marketed under the trade name Bristamin by Bristol Laboratories, early studies in the 1950s established its efficacy as a potent antihistaminic agent with notable sedative and local anesthetic properties.[1]

Like other first-generation antihistamines, phenyltoloxamine readily crosses the blood-brain barrier, leading to central nervous system effects such as drowsiness.[2] This characteristic, while a limitation in some contexts, was also explored for its therapeutic potential, particularly in potentiating the effects of analgesics.[3][4] Over the decades, phenyltoloxamine has been predominantly used in combination drug formulations for the relief of symptoms associated with the common cold, allergies, and pain.[2][5]

Pharmacological Profile

Mechanism of Action

Phenyltoloxamine functions as a competitive antagonist of the histamine (B1213489) H1 receptor. By binding to the receptor, it blocks the action of endogenous histamine, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. Phenyltoloxamine's antagonism of this pathway mitigates symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Pharmacodynamics

Table 1: Comparative H1 Receptor Binding Affinities of First-Generation Antihistamines

| Antihistamine | Chemical Class | H1 Receptor Kᵢ (nM) |

| Diphenhydramine | Ethanolamine | 1.1 |

| Clemastine | Ethanolamine | 1.3 |

| Mepyramine | Ethylenediamine | 0.28 |

| Promethazine | Phenothiazine | 2.2 |

| Chlorpheniramine | Alkylamine | 3.2 |

| Phenyltoloxamine | Ethanolamine | Data not publicly available |

Note: Kᵢ values can vary between studies. The data presented are representative values for comparative purposes.

Pharmacokinetics

Detailed pharmacokinetic parameters for phenyltoloxamine, such as its absorption, distribution, metabolism, and elimination, have not been extensively investigated or reported in modern literature.[2] As a first-generation antihistamine, it is expected to be well-absorbed orally and undergo hepatic metabolism. Its lipophilic nature facilitates its crossing of the blood-brain barrier.

Synthesis and Manufacturing

Plausible Synthetic Routes

Route 1: Williamson Ether Synthesis

This route involves the reaction of an alkoxide with a primary alkyl halide.

-

Step 1: Synthesis of o-benzylphenol.

-

Step 2: Synthesis of 2-(o-benzylphenoxy)ethanol.

-

Step 3: Halogenation of the alcohol to form 2-(o-benzylphenoxy)ethyl chloride.

-

Step 4: Nucleophilic substitution with dimethylamine (B145610) to yield phenyltoloxamine.

Route 2: Reductive Amination

This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

-

Step 1: Synthesis of 2-(o-benzylphenoxy)acetaldehyde.

-

Step 2: Reaction with dimethylamine to form an enamine intermediate.

-

Step 3: Reduction of the enamine to yield phenyltoloxamine.

Key Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the H1 receptor.

-

Objective: To determine the inhibition constant (Kᵢ) of phenyltoloxamine for the H1 receptor.

-

Materials:

-

Cell membranes from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine.

-

Test Compound: Phenyltoloxamine.

-

Assay Buffer.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of phenyltoloxamine.

-

Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity of the filters using scintillation counting.

-

Calculate the IC50 value from the competition binding curve.

-

Determine the Kᵢ value using the Cheng-Prusoff equation.

-

Assessment of Analgesic Potentiation (Clinical Trial Design)

This protocol outlines a general methodology for evaluating the analgesic-potentiating effects of phenyltoloxamine in combination with an analgesic like acetaminophen (B1664979).

-

Study Design: Double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients experiencing moderate to severe acute pain (e.g., post-episiotomy or postoperative dental pain).

-

Interventions:

-

Group 1: Acetaminophen (e.g., 650 mg) + Phenyltoloxamine (e.g., 60 mg).

-

Group 2: Acetaminophen (e.g., 650 mg) alone.

-

Group 3: Placebo.

-

-

Procedure:

-

Administer a single oral dose of the assigned treatment after the onset of qualifying pain.

-

Assess pain intensity and pain relief at regular intervals (e.g., hourly for 6 hours) using standard pain scales (e.g., Visual Analog Scale or Categorical Scale).

-

-

Outcome Measures:

-

Sum of Pain Intensity Differences (SPID).

-

Total Pain Relief (TOTPAR).

-

Global assessment of pain relief.

-

Table 2: Summary of a Clinical Trial on Analgesic Potentiation

| Study | Pain Model | Interventions | Key Outcome |

| Sunshine et al. (1984)[3] | Post-episiotomy pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg) 2. Acetaminophen (650 mg) 3. Placebo | The combination of acetaminophen and phenyltoloxamine was significantly superior to acetaminophen alone in all analgesic measures. |

| Forbes et al. (1984)[4] | Postoperative dental pain | 1. Acetaminophen (650 mg) + Phenyltoloxamine (60 mg) 2. Acetaminophen (650 mg) 3. Phenyltoloxamine (60 mg) 4. Placebo | Phenyltoloxamine alone did not show a significant analgesic effect. The combination was not significantly different from acetaminophen alone. |

Mandatory Visualizations

References

- 1. US11566005B2 - Highly pure phentolamine mesylate and methods for making same - Google Patents [patents.google.com]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BindingDB PrimarySearch_ki [bindingdb.org]

- 6. Phenyltoloxamine | C17H21NO | CID 7077 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Activity of Phenyltoloxamine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on phenyltoloxamine (B1222754) citrate (B86180) activity. Phenyltoloxamine is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its sedative and analgesic effects.[1] It functions primarily as a competitive antagonist or inverse agonist at the histamine (B1213489) H1 receptor, effectively blocking the actions of histamine that lead to allergic symptoms.[2] This document summarizes the available data on its mechanism of action, details relevant experimental protocols for its characterization, and visualizes key signaling pathways and workflows.

Data Presentation

Table 1: Comparative In Vitro Pharmacological Profile of First-Generation H1 Antihistamines [2]

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |

| Phenyltoloxamine | Human Histamine H1 | Radioligand Binding | Ki | Data not available | - | - |

| Human Histamine H1 | Calcium Flux | IC50 | Data not available | - | - | |

| Diphenhydramine | Human Histamine H1 | Radioligand Binding | Ki | 9.6 - 16 | Various | [3H]Pyrilamine |

| Human Histamine H1 | Calcium Flux | IC50 | ~50 | HEK293 | - |

Core Mechanism of Action

Phenyltoloxamine citrate exerts its effects primarily through the blockade of the histamine H1 receptor. As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1] Its mechanism involves competitive antagonism of histamine H1 receptors, mitigating the effects of histamine released during allergic reactions.[4]

Signaling Pathways

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that signals predominantly through the Gq/11 pathway.[2] Upon histamine binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] This increase in cytosolic calcium is a critical component of the cellular response to histamine. Phenyltoloxamine blocks the initiation of this cascade by preventing histamine from binding to the H1 receptor.[2]

Furthermore, the activity of phenyltoloxamine leads to a reduction in the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[1] This, in turn, decreases antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1] The lowering of calcium ion concentration also contributes to increased mast cell stability, which reduces further histamine release.[1]

Experimental Protocols

To characterize the in vitro activity of this compound, two primary types of assays are employed: radioligand binding assays to determine its affinity for the H1 receptor, and functional assays to measure its antagonist activity.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of phenyltoloxamine for the human histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.[2]

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor[2]

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2]

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)[2]

-

[3H]Pyrilamine (specific activity ~20-30 Ci/mmol)[2]

-

This compound[2]

-

Non-specific binding control (e.g., 10 µM Mepyramine)[2]

-

Glass fiber filters (e.g., Whatman GF/B)[2]

-

Scintillation cocktail and counter[2]

-

96-well plates[2]

Methodology:

-

Membrane Preparation:

-

Culture HEK293-H1R cells to confluency.[2]

-

Harvest the cells and homogenize them in ice-cold lysis buffer.[2]

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and intact cells.[2]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[2]

-

Resuspend the membrane pellet in assay buffer.[2]

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]Pyrilamine, and varying concentrations of this compound.[3]

-

For determining non-specific binding, add a high concentration of an unlabeled antagonist like mepyramine.[2]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[3]

-

-

Separation and Quantification:

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of phenyltoloxamine.[2]

-

Determine the IC50 value (the concentration of phenyltoloxamine that inhibits 50% of specific [3H]Pyrilamine binding) using non-linear regression analysis.[2]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Calcium Flux Functional Assay

This protocol measures the ability of phenyltoloxamine to inhibit histamine-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).[2]

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Histamine

-

Fluorescent plate reader with an injector

Methodology:

-

Cell Preparation:

-

Seed HEK293-H1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescent plate reader.[2]

-

Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).[2]

-

Establish a baseline fluorescence reading for each well.[2]

-

Using the plate reader's injector, add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.[2]

-

Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of phenyltoloxamine.

-

Plot the percentage of inhibition against the log concentration of phenyltoloxamine.

-

Determine the IC50 value using non-linear regression analysis.

-

References

The Metabolic Fate of Phenyltoloxamine Citrate: A Technical Guide to In Vivo Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine (B1222754) is a first-generation antihistamine of the ethanolamine (B43304) class, utilized for its sedative and analgesic-potentiating effects in various combination drug products.[1][2] Despite its long history of use, detailed in vivo metabolic pathways of phenyltoloxamine citrate (B86180) remain largely uncharacterized in publicly available literature.[3] This technical guide synthesizes the current, albeit limited, understanding of its biotransformation, outlines predicted metabolic pathways based on its chemical structure and common drug metabolism reactions, and provides comprehensive, hypothetical experimental protocols for its comprehensive study. This document is intended to serve as a foundational resource for researchers undertaking pharmacokinetic, toxicological, and drug development studies involving phenyltoloxamine.

Introduction: The Current State of Knowledge

Readily accessible data regarding the in vivo metabolism of phenyltoloxamine is notably scarce.[3] Many first-generation H1 antihistamines have not had their pharmacokinetic properties—including absorption, distribution, metabolism, and excretion (ADME)—optimally investigated.[3] Phenyltoloxamine acts as an H1 receptor blocker and, due to its ability to cross the blood-brain barrier, can induce sedation.[4] Understanding its metabolic fate is crucial for a complete safety and efficacy profile, particularly concerning potential drug-drug interactions and variability in patient response.

Based on the chemical structure of phenyltoloxamine, which features N,N-dimethyl and ether moieties, its metabolism is predicted to proceed through common Phase I and Phase II biotransformation reactions.

Predicted Metabolic Pathways of Phenyltoloxamine

While definitive in vivo studies are lacking, the primary metabolic pathways for phenyltoloxamine are hypothesized to involve N-demethylation and O-dealkylation, common reactions for compounds with its structural features.[4] These Phase I reactions would be followed by Phase II conjugation to enhance water solubility and facilitate excretion.

Phase I Metabolism:

-

N-Demethylation: The sequential removal of methyl groups from the tertiary amine is a common metabolic route catalyzed by cytochrome P450 (CYP) enzymes. This would result in the formation of N-desmethylphenyltoloxamine and N,N-didesmethylphenyltoloxamine.

-

O-Dealkylation: Cleavage of the ether bond would lead to the formation of a phenolic metabolite and a corresponding ethanolamine fragment.

Phase II Metabolism:

The hydroxylated metabolites formed during Phase I are likely to undergo conjugation with glucuronic acid or sulfate (B86663) to form more polar, readily excretable compounds.

Below is a diagram illustrating the predicted metabolic pathways of phenyltoloxamine.

Quantitative Data on Phenyltoloxamine and Putative Metabolites

To date, there is no published quantitative data from in vivo studies detailing the concentrations or pharmacokinetic parameters of phenyltoloxamine metabolites. The following tables are therefore presented as templates for organizing data that would be generated from the experimental protocols outlined in the subsequent section.

Table 1: Hypothetical Pharmacokinetic Parameters of Phenyltoloxamine and its Metabolites in Human Plasma

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |

| Phenyltoloxamine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| N-Desmethyl Phenyltoloxamine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| O-Dealkylated Metabolite | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenyltoloxamine | To be optimized | To be optimized | To be optimized |

| N-Desmethyl Phenyltoloxamine | To be optimized | To be optimized | To be optimized |

| O-Dealkylated Metabolite | To be optimized | To be optimized | To be optimized |

| Internal Standard | To be optimized | To be optimized | To be optimized |

| Note: Metabolite transitions are predictive and require optimization with authentic standards.[4] |

Experimental Protocols for In Vivo Metabolism Studies

The following protocols describe a robust approach for the identification and quantification of phenyltoloxamine and its metabolites in a biological matrix such as human plasma.

In Vitro Metabolism Study (for Metabolite Identification)

Objective: To generate and identify potential metabolites of phenyltoloxamine using human liver microsomes.

Methodology:

-

Incubation: Incubate phenyltoloxamine (1-10 µM) with human liver microsomes (0.5-1.0 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).

-

Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system.

-

Reaction Termination: After a set incubation time (e.g., 60 minutes) at 37°C, terminate the reaction by adding ice-cold acetonitrile (B52724).

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. The supernatant is then analyzed.

-

Analysis: Analyze the sample using high-resolution mass spectrometry (e.g., QTOF or Orbitrap LC-MS) to identify potential metabolites based on accurate mass measurements and fragmentation patterns.

Quantitative Bioanalytical Method in Plasma

Objective: To develop and validate a sensitive and selective method for the quantification of phenyltoloxamine and its identified metabolites in human plasma.

Methodology: This protocol is adapted from a validated LC-MS/MS assay approach.[4]

1. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 20 µL of the internal standard working solution.

- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

- Transfer the supernatant to a clean autosampler vial.

- Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

- LC Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Gradient: A suitable gradient to ensure separation of the parent drug and its metabolites.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

- Detection: Multiple Reaction Monitoring (MRM).

The following diagram illustrates the workflow for this quantitative analysis.

Conclusion

The study of the metabolic pathways of phenyltoloxamine citrate in vivo is an area ripe for investigation. While current literature is sparse, established principles of drug metabolism allow for the prediction of key biotransformation routes, primarily N-demethylation and O-dealkylation. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively identify and quantify phenyltoloxamine and its metabolites. Such studies are essential for a comprehensive understanding of its pharmacokinetics and for ensuring its safe and effective use in clinical practice. The data generated will be invaluable for drug development professionals in assessing potential drug-drug interactions and in the broader safety assessment of this compound.

References

Unveiling the Potential of Phenyltoloxamine Citrate in Neuropathic Pain: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge with a clear need for novel analgesic strategies. Phenyltoloxamine (B1222754), a first-generation antihistamine of the ethanolamine (B43304) class, is recognized for its sedative and analgesic properties, primarily as an adjuvant to potentiate other analgesics.[1] While comprehensive preclinical data on phenyltoloxamine citrate (B86180) as a monotherapy for neuropathic pain is limited, its established mechanism as a histamine (B1213489) H1 receptor antagonist that readily crosses the blood-brain barrier presents a compelling rationale for its investigation.[1] This technical guide provides a framework for the preclinical evaluation of phenyltoloxamine citrate in rodent models of neuropathic pain, detailing experimental protocols, a hypothesized mechanism of action, and structured templates for data presentation.

Hypothesized Mechanism of Action

Phenyltoloxamine's primary pharmacological action is the blockade of histamine H1 receptors.[1] In the context of neuropathic pain, this action is hypothesized to be beneficial due to the pro-inflammatory role of histamine, which contributes to both peripheral and central sensitization—key underlying mechanisms in the development and maintenance of neuropathic pain.[1] By crossing the blood-brain barrier, phenyltoloxamine may also exert central analgesic effects.[1]

Signaling Pathway

The proposed signaling pathway for the antinociceptive action of phenyltoloxamine in neuropathic pain involves the interruption of histamine-mediated sensitization.

Preclinical Evaluation Strategy

A systematic preclinical evaluation is necessary to validate the therapeutic potential of this compound for neuropathic pain. This involves utilizing established rodent models that mimic the clinical condition and employing standardized behavioral assays to quantify pain responses.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the efficacy of phenyltoloxamine in rodent models of neuropathic pain.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral mononeuropathy that simulates chronic nerve compression in humans.[1]

-

Objective: To induce a reproducible neuropathic pain state characterized by mechanical allodynia and thermal hyperalgesia.[1]

-

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., Isoflurane)

-

Surgical tools (scissors, forceps)

-

4-0 chromic gut sutures

-

This compound

-

Vehicle (e.g., saline)

-

Positive control (e.g., gabapentin)

-

-

Procedure:

-

Anesthetize the rat using isoflurane.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.[1]

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7 days for the development of neuropathic pain behaviors.[1]

-

Administer phenyltoloxamine or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Assess mechanical allodynia and thermal hyperalgesia at baseline (before surgery), on day 7 post-surgery (before treatment), and at various time points after drug administration.[1]

-

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

-

Objective: To quantify the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[1]

-

Procedure:

-

Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.[1]

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is noted as a sharp withdrawal of the paw.[1]

-

The 50% paw withdrawal threshold is calculated using the up-down method.[1]

-

Protocol 3: Assessment of Thermal Hyperalgesia (Plantar Test)

-

Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.

-

Procedure:

-

Place the animal in a Plexiglas chamber on a glass plate.

-

A radiant heat source is focused onto the plantar surface of the hind paw.[1]

-

The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[1]

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.[1]

-

Data Presentation

To systematically evaluate the effects of phenyltoloxamine, quantitative data should be summarized in a clear and structured format. The tables below provide templates for organizing such data.

Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model

| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold (g) Post-Treatment |

| Vehicle | - | 10 | |||

| Phenyltoloxamine | 10 | 10 | |||

| Phenyltoloxamine | 30 | 10 | |||

| Gabapentin | 50 | 10 |

Table 2: Effect of this compound on Thermal Hyperalgesia in the CCI Model

| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Latency (s) | Post-CCI Paw Withdrawal Latency (s) | Paw Withdrawal Latency (s) Post-Treatment |

| Vehicle | - | 10 | |||

| Phenyltoloxamine | 10 | 10 | |||

| Phenyltoloxamine | 30 | 10 | |||

| Gabapentin | 50 | 10 |

Conclusion and Future Directions

While direct preclinical evidence for this compound as a standalone treatment for neuropathic pain is currently limited, its known pharmacological profile as a histamine H1 antagonist that penetrates the central nervous system provides a solid rationale for its investigation.[1] The experimental protocols and data presentation formats outlined in this guide offer a comprehensive framework for researchers to systematically evaluate its efficacy. Such studies are warranted to explore the potential of this compound, either as a monotherapy or as an adjuvant, in addressing the unmet medical need for more effective neuropathic pain treatments.[1] Future research should also aim to elucidate the specific central and peripheral contributions of H1 receptor blockade to analgesia in neuropathic states.

References

Exploratory Studies of Phenyltoloxamine Citrate in Allergy Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A notable challenge in the review of phenyltoloxamine (B1222754) is the scarcity of publicly available, specific quantitative data from preclinical and clinical studies. To provide a quantitative context, the following tables include comparative data for the well-characterized first-generation antihistamine, diphenhydramine, and present available semi-quantitative and clinical findings for phenyltoloxamine.

Table 1: In Vitro Pharmacological Profile of Phenyltoloxamine and a Representative First-Generation H1 Antihistamine [1]

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |

| Phenyltoloxamine | Human Histamine (B1213489) H1 | Radioligand Binding | Ki | Data not available | - | - |

| Human Histamine H1 | Calcium Flux | IC50 | Data not available | - | - | |

| Diphenhydramine | Human Histamine H1 | Radioligand Binding | Ki | 9.6 - 16 | Various | [3H]Pyrilamine |

| Human Histamine H1 | Calcium Flux | IC50 | ~50 | HEK293 | - |

Table 2: Summary of In Vivo Efficacy Data for Phenyltoloxamine Citrate (B86180)

| Allergy Model | Species | Key Findings | Citation |

| Allergen-Induced Wheal-and-Erythema | Human | Demonstrated a dose-and-time related-effect in inhibiting skin reactions. | [2] |

| Seasonal Allergic Rhinitis | Human | A 30 mg dose was shown to be significantly more effective than placebo in relieving symptoms. A 60 mg dose was effective to a lesser degree. | [5] |

Table 3: Template for Data from Ovalbumin-Induced Allergic Rhinitis in Mice [3]

| Treatment Group | Dose (mg/kg, p.o.) | Sneezing Events (count/15 min) | Nasal Rubbing Events (count/15 min) | Eosinophils in NALF (cells/mL) | Serum OVA-specific IgE (U/mL) |

| Vehicle Control | - | ||||

| Phenyltoloxamine | 10 | ||||

| Phenyltoloxamine | 30 | ||||

| Phenyltoloxamine | 100 | ||||

| Positive Control (e.g., Dexamethasone) | Varies |

Table 4: Template for Data from Passive Cutaneous Anaphylaxis (PCA) in Rodents [3]

| Treatment Group | Dose (mg/kg) | Route | Evans Blue Extravasation (µ g/site or mm²) | % Inhibition |

| Vehicle Control | - | 0 | ||

| Phenyltoloxamine | 10 | p.o. | ||

| Phenyltoloxamine | 30 | p.o. | ||

| Phenyltoloxamine | 100 | p.o. | ||

| Positive Control | Varies | Varies |

Table 5: Template for Data from Histamine-Induced Bronchoconstriction in Guinea Pigs [3]

| Treatment Group | Dose (mg/kg) | Route | Onset of Action (min) | Duration of Protection (min) | % Protection against Histamine Challenge |

| Vehicle Control | - | i.v. | - | - | 0 |

| Phenyltoloxamine | 1 | i.v. | |||

| Phenyltoloxamine | 5 | i.v. | |||

| Phenyltoloxamine | 10 | i.v. | |||

| Positive Control | Varies | Varies |

Experimental Protocols

In Vitro Assays

1. Histamine H1 Receptor Radioligand Binding Assay [4]

-

Objective: To determine the binding affinity (Ki) of phenyltoloxamine for the histamine H1 receptor.

-

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells).

-

Radioligand: [3H]pyrilamine.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Phenyltoloxamine citrate at various concentrations.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

-

Procedure:

-

Incubate cell membranes with [3H]pyrilamine and varying concentrations of this compound.

-

Separate bound and free radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC50 value (the concentration of phenyltoloxamine that inhibits 50% of specific [3H]pyrilamine binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Flux Functional Assay [1]

-

Objective: To measure the functional antagonist activity (IC50) of phenyltoloxamine by assessing its ability to inhibit histamine-induced increases in intracellular calcium.

-

Materials:

-

HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound at various concentrations.

-

Histamine.

-

Fluorescent plate reader with an injection system.

-

-

Procedure:

-

Plate cells in a black, clear-bottom 96-well plate and incubate overnight.

-

Load cells with a calcium-sensitive dye.

-

Wash cells to remove excess dye.

-

Pre-incubate cells with various concentrations of this compound.

-

Establish a baseline fluorescence reading.

-

Inject a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.

-

Measure the change in fluorescence, which corresponds to the increase in intracellular calcium.

-

Plot the inhibition of the histamine response against the concentration of phenyltoloxamine to determine the IC50 value.

-

In Vivo Models

1. Ovalbumin-Induced Allergic Rhinitis in Mice [3]

-

Objective: To evaluate the efficacy of phenyltoloxamine in reducing the symptoms of allergic rhinitis.

-

Materials:

-

BALB/c mice (female, 6-8 weeks old).

-

Ovalbumin (OVA), Grade V.

-

Aluminum hydroxide (B78521) (Alum) adjuvant.

-

Sterile saline (0.9% NaCl).

-

This compound.

-

-

Procedure:

-

Sensitization: On days 0, 7, and 14, sensitize mice with an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in sterile saline.

-

Treatment and Challenge: From day 21 to day 27, administer phenyltoloxamine or vehicle to the respective groups of mice (e.g., via oral gavage). Thirty minutes after treatment, challenge the mice intranasally with an OVA solution.

-

Symptom Assessment: On day 27, observe and count the number of sneezing and nasal rubbing events for 15-20 minutes post-challenge.

-

Inflammatory Marker Analysis: On day 28, euthanize the mice and collect samples.

-

Nasal Lavage Fluid (NALF) for cell counts (eosinophils) and cytokine analysis (e.g., IL-4, IL-5).

-

Blood for serum analysis of OVA-specific IgE.

-

Nasal tissue for histopathological analysis (e.g., H&E staining for eosinophil infiltration).

-

-

2. Passive Cutaneous Anaphylaxis (PCA) in Rodents [3]

-

Objective: To assess the ability of phenyltoloxamine to inhibit IgE-mediated increases in vascular permeability.

-

Materials:

-

Rats or mice.

-

Anti-DNP IgE.

-

Antigen: DNP-HSA.

-

Evans blue dye.

-

This compound.

-

-

Procedure:

-

Sensitization: On day 0, passively sensitize the animals by intradermal injection of anti-DNP IgE into the ear or shaved dorsal skin.

-

Treatment and Antigen Challenge: 24 to 48 hours after sensitization, administer phenyltoloxamine or vehicle. After 30-60 minutes, inject a solution of DNP-HSA mixed with Evans blue dye intravenously.

-

Quantification of Vascular Permeability: After 30 minutes, euthanize the animals. Excise the blue-stained skin areas. The amount of dye extravasated into the tissue, which is proportional to the increase in vascular permeability, can be quantified by extracting the dye and measuring its absorbance spectrophotometrically.

-

3. Histamine-Induced Bronchoconstriction in Guinea Pigs [3]

-

Objective: To evaluate the in vivo antihistaminic activity of phenyltoloxamine in the airways.

-

Materials:

-

Guinea pigs.

-

Histamine dihydrochloride.

-

Anesthesia.

-

Ventilator and pressure transducer.

-

This compound.

-

-

Procedure:

-

Anesthetize a guinea pig and perform a tracheotomy.

-

Insert a cannula and connect it to a ventilator and pressure transducer to measure respiratory pressure.

-

Administer phenyltoloxamine (or vehicle) intravenously or intraperitoneally.

-

Allow for drug absorption (e.g., 15-30 minutes).

-

Induce bronchoconstriction with an intravenous injection or aerosol of histamine dihydrochloride.

-

Record the changes in respiratory pressure as an indicator of bronchoconstriction. The protective effect of phenyltoloxamine is quantified by the reduction in the histamine-induced increase in respiratory pressure.

-

Mandatory Visualizations

Caption: Histamine H1 Receptor Signaling Pathway and Phenyltoloxamine's Site of Action.

Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model in mice.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenyltoloxamine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of phenyltoloxamine (B1222754) citrate (B86180) in pharmaceutical preparations. The described method is specific, precise, and accurate, making it suitable for routine quality control and stability testing. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and a summary of validation characteristics.

Introduction

Phenyltoloxamine citrate is an antihistamine with anticholinergic and sedative properties commonly used in multi-symptom cold and allergy relief formulations.[1] Accurate quantification of this compound is crucial for ensuring the safety and efficacy of these pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC method for the reliable quantification of this compound.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁NO · C₆H₈O₇ | [2] |

| Molecular Weight | 447.48 g/mol | [3] |

| Melting Point | 137-143 °C | [2] |

| pH (1 in 100 solution) | 3.2-4.2 | [2] |

| Solubility | Very soluble in water; freely soluble in ethanol (B145695) and methanol. | [4] |

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound using HPLC.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C8, 5 µm particle size, 4.6 x 250 mm (or equivalent)[1] |

| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 3.5) in a 30:70 (v/v) ratio |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 35 °C[1] |

| Detector Wavelength | 220 nm[1] |

| Run Time | Approximately 15 minutes |

Reagents and Materials

-

This compound Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Potassium Phosphate, Monobasic (ACS grade or higher)[1]

-

Phosphoric Acid (for pH adjustment)

-

Water (HPLC grade)

-

0.45 µm membrane filters[1]

Preparation of Solutions

Buffer Preparation (0.05 M Potassium Phosphate, pH 3.5): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the prepared phosphate buffer in a 30:70 (v/v) ratio. Degas the mobile phase prior to use.

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Sample Preparation: For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines. A summary of typical validation parameters is provided in Table 2.

| Parameter | Typical Acceptance Criteria |

| System Suitability | |

| - Tailing Factor | ≤ 2.0 |

| - Theoretical Plates | > 2000 |

| - % RSD of Peak Areas (n=6) | ≤ 2.0% |

| Linearity | |

| - Correlation Coefficient (r²) | ≥ 0.999 |

| - Range | 10 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Repeatability (Intra-day) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from excipients at the retention time of the analyte |

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phenyltoloxamine Citrate in Animal Models of Allergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltoloxamine (B1222754) citrate (B86180) is a first-generation antihistamine belonging to the ethanolamine (B43304) class. It functions as a competitive antagonist of the histamine (B1213489) H1 receptor, thereby mitigating the effects of histamine released during allergic reactions.[1] As a first-generation antihistamine, phenyltoloxamine can cross the blood-brain barrier, which may lead to sedative effects.[1][2] It is primarily indicated for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[1]

These application notes provide detailed protocols for well-established animal models relevant to the preclinical evaluation of phenyltoloxamine citrate's efficacy in treating allergic diseases. The models described here are the ovalbumin-induced allergic rhinitis in mice, passive cutaneous anaphylaxis (PCA) in rodents, and histamine-induced bronchoconstriction in guinea pigs.

Mechanism of Action: Histamine H1 Receptor Signaling

Phenyltoloxamine exerts its therapeutic effects by blocking the histamine H1 receptor, which is coupled to the Gq/11 G-protein. The activation of this receptor by histamine triggers a signaling cascade that results in the classic symptoms of an allergic reaction. Phenyltoloxamine competitively binds to the H1 receptor, preventing histamine from initiating this cascade.

Experimental Protocols and Data Presentation

The following sections detail the methodologies for key in vivo allergy models and provide templates for data presentation.

Ovalbumin-Induced Allergic Rhinitis in Mice

This model is widely used to study the pathophysiology of allergic rhinitis and to screen potential therapeutics. It involves sensitizing mice to the allergen ovalbumin (OVA) and then challenging them intranasally to elicit allergic symptoms.

Experimental Workflow:

Methodology:

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Materials: Ovalbumin (OVA), Grade V; Aluminum hydroxide (B78521) (Alum) adjuvant; Sterile saline (0.9% NaCl); this compound; Vehicle for phenyltoloxamine (e.g., sterile water or saline).

-

Procedure:

-

Sensitization: On days 0, 7, and 14, sensitize mice with an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in sterile saline.

-

Treatment and Challenge: From day 21 to day 27, administer phenyltoloxamine or vehicle to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal) and dose should be determined based on the study design. Administration is typically done 30-60 minutes before the intranasal challenge. On the same days (21-27), lightly anesthetize the mice and instill 10 µL of OVA solution (1% in sterile saline) into each nostril for the intranasal challenge.

-

Symptom Evaluation: On day 27, immediately after the final OVA challenge, observe each mouse individually for 15-20 minutes and count the number of sneezes and nasal rubbing events.

-

Sample Collection and Analysis (Day 28):

-

Nasal Lavage Fluid (NALF): Collect NALF to determine the number of inflammatory cells, particularly eosinophils, using a hemocytometer. Cytokine levels (e.g., IL-4, IL-5) can be measured by ELISA.

-

Serum: Collect blood via cardiac puncture to measure serum levels of total and OVA-specific IgE by ELISA.

-

Histopathology: Decalcify and fix the heads in 10% formalin. Embed in paraffin, section the nasal passages, and stain with Hematoxylin and Eosin (H&E) to assess eosinophil infiltration into the nasal mucosa.

-

-

Illustrative Data Presentation:

Table 1: Effect of this compound on Allergic Symptoms

| Group | Dose (mg/kg, p.o.) | Number of Sneezes (mean ± SEM) | Nasal Rubs (mean ± SEM) |

|---|---|---|---|

| Naive (No OVA) | Vehicle | 5.2 ± 1.1 | 8.5 ± 2.3 |

| OVA Control | Vehicle | 45.8 ± 5.3 | 60.1 ± 7.9 |

| Phenyltoloxamine | 10 | 28.3 ± 4.1* | 35.7 ± 5.5* |

| Phenyltoloxamine | 30 | 15.1 ± 2.9** | 18.9 ± 3.8** |

| Phenyltoloxamine | 100 | 8.9 ± 1.8*** | 12.4 ± 2.1*** |

| Positive Control (e.g., Cetirizine) | 10 | 10.5 ± 2.2*** | 14.6 ± 2.9*** |

*p<0.05, **p<0.01, ***p<0.001 vs. OVA Control. Data are hypothetical.

Table 2: Effect of this compound on Inflammatory Markers

| Group | Dose (mg/kg, p.o.) | Eosinophils in NALF (x10⁴/mL, mean ± SEM) | Serum OVA-specific IgE (OD, mean ± SEM) |

|---|---|---|---|

| Naive (No OVA) | Vehicle | 0.5 ± 0.1 | 0.12 ± 0.03 |

| OVA Control | Vehicle | 8.9 ± 1.2 | 1.85 ± 0.21 |

| Phenyltoloxamine | 10 | 6.2 ± 0.9* | 1.55 ± 0.18 |

| Phenyltoloxamine | 30 | 3.8 ± 0.6** | 1.21 ± 0.15* |

| Phenyltoloxamine | 100 | 2.1 ± 0.4*** | 0.88 ± 0.11** |

| Positive Control (e.g., Dexamethasone) | 1 | 1.5 ± 0.3*** | 0.75 ± 0.09** |

*p<0.05, **p<0.01, ***p<0.001 vs. OVA Control. Data are hypothetical.

Passive Cutaneous Anaphylaxis (PCA) in Rodents

The PCA model is a classic in vivo assay for type I hypersensitivity reactions and is highly effective for evaluating the activity of H1 antihistamines. It measures the ability of a compound to inhibit the increase in vascular permeability induced by an IgE-mediated reaction.

Experimental Workflow:

Methodology:

-

Animals: Male Wistar rats or BALB/c mice.

-

Materials: Anti-dinitrophenyl (DNP) IgE antibody; DNP-human serum albumin (HSA); Evans blue dye; this compound; Formamide (B127407) (for dye extraction).

-

Procedure:

-

Sensitization: Passively sensitize animals by injecting a specific amount of anti-DNP IgE (e.g., 50 ng in 20 µL saline) intradermally into a defined area on the shaved dorsal skin or into the ear pinna. Mark the injection sites.

-

Treatment and Antigen Challenge: 24 to 48 hours after sensitization, administer phenyltoloxamine or vehicle to the respective animal groups. After 30-60 minutes, inject a solution of DNP-HSA (e.g., 1 mg) and Evans blue dye (e.g., 1% in saline) intravenously via the tail vein.

-

Quantification of Vascular Permeability: After 30 minutes, euthanize the animals. Excise the blue-stained skin areas or the ears. Extract the Evans blue dye from the tissue by incubating in formamide for 24 hours at 60°C. Measure the absorbance of the formamide supernatant at ~620 nm. The amount of extravasated dye is proportional to the increase in vascular permeability.

-

Illustrative Data Presentation:

Table 3: Effect of this compound on IgE-Mediated Vascular Permeability

| Group | Dose (mg/kg, i.p.) | Evans Blue Extravasation (µ g/site , mean ± SEM) | % Inhibition |

|---|---|---|---|

| Sham (No IgE) | Vehicle | 0.8 ± 0.2 | - |

| Sensitized Control | Vehicle | 12.5 ± 1.4 | 0 |

| Phenyltoloxamine | 5 | 7.9 ± 0.9* | 36.8 |

| Phenyltoloxamine | 15 | 4.1 ± 0.6** | 67.2 |

| Phenyltoloxamine | 50 | 1.9 ± 0.4*** | 84.8 |

| Positive Control (e.g., Ketotifen) | 1 | 2.2 ± 0.5*** | 82.4 |

*p<0.05, **p<0.01, ***p<0.001 vs. Sensitized Control. Data are hypothetical.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic pharmacological model for assessing the in vivo activity of H1 antihistamines. Guinea pigs are particularly sensitive to histamine, which induces severe bronchoconstriction, a key feature of the asthmatic response.

Methodology:

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Materials: Urethane (anesthetic); Histamine dihydrochloride; this compound; Tracheal cannula; Ventilator; Pressure transducer.

-

Procedure:

-